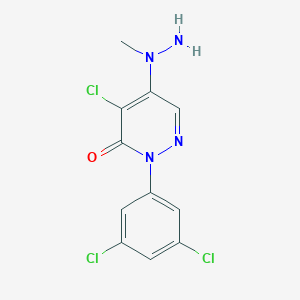
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis, molecular structure, chemical reactions, and properties of pyridazinone derivatives, including those with chloro- and methylhydrazino substituents, have been subjects of interest due to their diverse pharmacological activities. The specific compound , 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one, is part of the pyridazinone family, which is known for its wide range of biological activities.
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves the condensation of hydrazines with various substituted ketones or aldehydes. For compounds similar to the one , the synthesis may involve multistep reactions starting with substituted benzylpyruvic acids followed by reactions with hydrazines and subsequent cyclization steps. These synthesis routes highlight the versatility and reactivity of the pyridazinone scaffold, allowing for the introduction of diverse substituents (El‐Ashry et al., 1987).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, and confirmed by X-ray crystallography. These compounds typically exhibit well-defined structural features, such as planarity or near-planarity of the pyridazinone core and specific orientations of the substituent groups, contributing to their biological activity (Xu et al., 2006).
Chemical Reactions and Properties
Pyridazinone derivatives engage in various chemical reactions, reflecting their rich chemistry. These include cyclocondensation reactions, esterification, and interactions with hydrazines to form new derivatives. The presence of chloro and methylhydrazino groups influences the chemical reactivity of the core structure, enabling the formation of a wide range of compounds with potential biological activities (Khalifa et al., 2017).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. The introduction of chloro and methylhydrazino groups can affect these properties, potentially altering the compound's pharmacokinetic profile and its suitability for various applications (De Armas et al., 2000).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for their biological activity. The specific electronic and steric effects imparted by the chloro- and methylhydrazino substituents play a significant role in defining these properties, influencing the compound's interaction with biological targets (Bhuva et al., 2009).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Chlorophenols' Environmental Effects : Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively studied for their moderate to considerable toxic effects on aquatic and mammalian life. Their persistence in the environment can vary based on the presence of biodegradable microflora, which could hint at potential degradation pathways for related chlorinated compounds (Krijgsheld & Gen, 1986).
Treatment of Pesticide-Contaminated Wastewater : Research into the treatment of high-strength wastewater from pesticide production, containing various toxic pollutants including chlorophenols, suggests biological processes and granular activated carbon as effective treatment measures. This highlights potential methodologies for mitigating environmental contamination by similar chlorinated organic compounds (Goodwin et al., 2018).
Toxicity and Molecular Mechanisms
Toxicological Studies on Chlorophenols : The toxicity of chlorophenols has been a subject of study, pointing toward their potential lethal effects on non-target organisms, including oxidative stress induction and endocrine disruption. These findings could be relevant for assessing the toxicological profiles of structurally related chlorinated organic compounds (Islam et al., 2017).
Analytical Techniques for Antioxidant Activity : The development of analytical methods for assessing antioxidant activity, including the ABTS/PP decolorization assay, could provide a framework for studying the antioxidative potential of various compounds, including chlorinated pyridazinones (Ilyasov et al., 2020).
Eigenschaften
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-(3,5-dichlorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-6(12)2-7(13)4-8/h2-5H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIICKHXJVAJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC(=CC(=C2)Cl)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379265 |
Source


|
| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175135-84-9 |
Source


|
| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
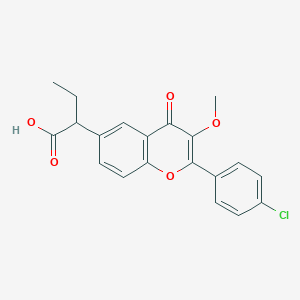
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

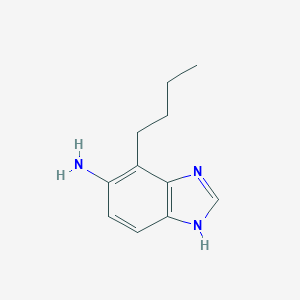
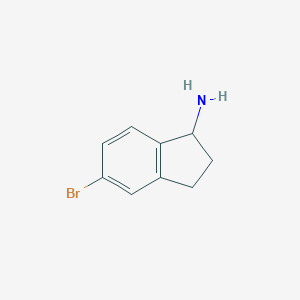

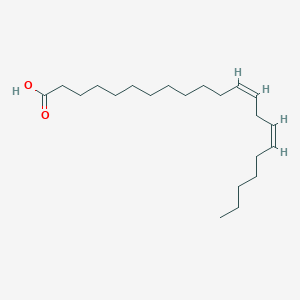
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)